molecular formula C11H7BrN2O B13191006 5-Bromo-8-methoxyisoquinoline-1-carbonitrile

5-Bromo-8-methoxyisoquinoline-1-carbonitrile

Cat. No.: B13191006
M. Wt: 263.09 g/mol
InChI Key: MFFGFEVOTDWPAD-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H7BrN2O It is a derivative of isoquinoline, featuring a bromine atom at the 5-position, a methoxy group at the 8-position, and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxyisoquinoline, followed by the introduction of the nitrile group. The reaction conditions often include:

    Bromination: Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).

    Nitrile Introduction: This step can be achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using copper(I) cyanide (CuCN) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-8-methoxyisoquinoline-1-carbonitrile, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-8-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-methoxyisoquinoline: Lacks the nitrile group, making it less versatile in certain reactions.

    8-Methoxyisoquinoline-1-carbonitrile:

    5-Bromoisoquinoline-1-carbonitrile: Lacks the methoxy group, altering its chemical properties and biological activity.

Uniqueness

5-Bromo-8-methoxyisoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromine and nitrile groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

5-bromo-8-methoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)7-4-5-14-9(6-13)11(7)10/h2-5H,1H3

InChI Key

MFFGFEVOTDWPAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CN=C2C#N

Origin of Product

United States

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